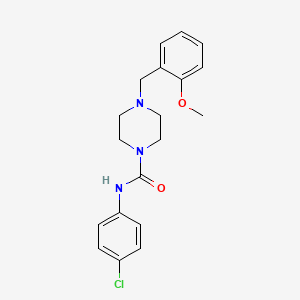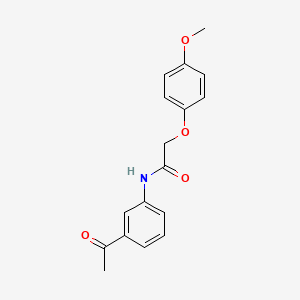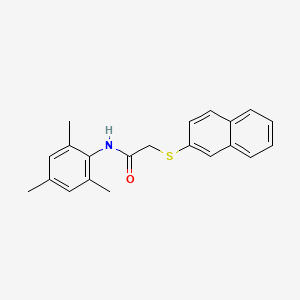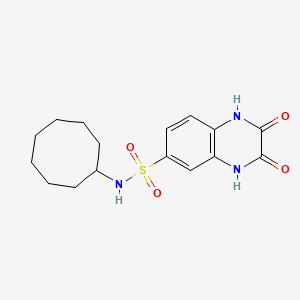![molecular formula C23H22ClN3O3 B4836097 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4836097.png)
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone
Overview
Description
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone, also known as CMEP, is a chemical compound that has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. This compound is a semicarbazone derivative that has been synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been used in scientific research to investigate its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to selectively block the activity of the metabotropic glutamate receptor 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been used to study the role of mGluR5 in these disorders and to develop potential therapies that target this receptor.
Mechanism of Action
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone selectively blocks the activity of mGluR5 by binding to its allosteric site. This prevents the receptor from activating downstream signaling pathways, leading to a decrease in glutamate release and neuronal activity. This mechanism of action has been confirmed through various in vitro and in vivo studies and has been shown to be specific to mGluR5.
Biochemical and Physiological Effects:
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate in the brain, leading to a decrease in neuronal activity. This has been associated with a decrease in anxiety-like behavior in animal models. 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has also been shown to have potential therapeutic effects in various neurological disorders, as mentioned earlier.
Advantages and Limitations for Lab Experiments
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has several advantages for lab experiments. It is a selective and potent inhibitor of mGluR5, which allows for the specific investigation of this receptor's role in various biological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for in vivo studies. However, 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone also has some limitations. It has been shown to have off-target effects on other receptors, which can complicate its interpretation in some experimental settings. Additionally, its potency and selectivity can vary depending on the experimental conditions, which requires careful optimization.
Future Directions
There are several future directions for the investigation of 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone. One potential direction is the development of more selective and potent mGluR5 inhibitors that can be used in clinical settings. Another direction is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and autism spectrum disorders. Additionally, the investigation of the potential off-target effects of 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone and the optimization of experimental conditions can lead to a better understanding of its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-[[5-chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-17-7-5-6-10-21(17)29-13-14-30-22-12-11-19(24)15-18(22)16-25-27-23(28)26-20-8-3-2-4-9-20/h2-12,15-16H,13-14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFHROVCIWINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=NNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4836024.png)
![2-[3-(4-bromo-2-chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4836037.png)
![4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4836044.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4836051.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836059.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4836065.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4836071.png)



![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![2-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4836129.png)
